5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including bromine, hydroxyl, methoxy, and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the bromination of a suitable phenol derivative, followed by methoxylation and hydroxylation steps. The formation of the pyrrol-2-one ring can be achieved through cyclization reactions involving appropriate precursors. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. Safety and environmental considerations are also important factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the bromine atom can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to industrial products.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one would depend on its specific applications. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrol-2-one derivatives and phenol derivatives with bromine, hydroxyl, and methoxy groups. Examples include:
- 5-(3-Bromo-4-hydroxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- 5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[2-(4-piperidinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactivity and potential interactions with biological targets.
Properties
Molecular Formula |
C26H29BrN2O8 |
---|---|
Molecular Weight |
577.4 g/mol |
IUPAC Name |
(4Z)-5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29BrN2O8/c1-34-18-5-4-15(13-19(18)35-2)23(30)21-22(16-12-17(27)24(31)20(14-16)36-3)29(26(33)25(21)32)7-6-28-8-10-37-11-9-28/h4-5,12-14,22,30-31H,6-11H2,1-3H3/b23-21- |
InChI Key |
NDYYHNDZZJXUDH-LNVKXUELSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C(=C4)Br)O)OC)/O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C(=C4)Br)O)OC)O)OC |
Origin of Product |
United States |
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